REACTION_CXSMILES
|
O1CCOCC1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[CH3:15][N:16]1[C:20](B2OC(C)(C)C(C)(C)O2)=[CH:19][CH:18]=[N:17]1.Br[C:31]1[N:36]=[C:35]([NH2:37])[CH:34]=[C:33]([CH3:38])[CH:32]=1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.O>[CH3:38][C:33]1[CH:32]=[C:31]([C:20]2[N:16]([CH3:15])[N:17]=[CH:18][CH:19]=2)[N:36]=[C:35]([NH2:37])[CH:34]=1 |f:1.2.3.4,7.8.9.10.11|
|
Name
|
|
Quantity
|
2.12 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
potassium phosphate
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
CN1N=CC=C1B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
88 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC(=N1)N)C
|
Name
|
|
Quantity
|
0.24 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
34 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The vial was purged 3 times with argon
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
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TEMPERATURE
|
Details
|
the reaction was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through CELITE (washed with dichloromethane)
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Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (0-70% acetone/hexanes, linear gradient)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=NC(=C1)C1=CC=NN1C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |